molecular formula C17H27FN2O2S B15014541 N'-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B15014541
M. Wt: 342.5 g/mol
InChI Key: CKVMPQLRNHNNIH-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide is a Schiff base hydrazone compound Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in forming stable complexes with transition metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide typically involves the reaction of 4-fluorobenzaldehyde with decane-1-sulfonohydrazide. The reaction is carried out in a solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

4-fluorobenzaldehyde+decane-1-sulfonohydrazideN’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide\text{4-fluorobenzaldehyde} + \text{decane-1-sulfonohydrazide} \rightarrow \text{N'-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide} 4-fluorobenzaldehyde+decane-1-sulfonohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced forms of the hydrazone, potentially leading to amines.

    Substitution: Substituted fluorophenyl derivatives, such as nitro or halogenated compounds.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the synthesis of advanced materials or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The fluorophenyl group can enhance its binding affinity to specific molecular targets, potentially leading to enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]decane-1-sulfonohydrazide

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]decane-1-sulfonohydrazide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H27FN2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H27FN2O2S/c1-2-3-4-5-6-7-8-9-14-23(21,22)20-19-15-16-10-12-17(18)13-11-16/h10-13,15,20H,2-9,14H2,1H3/b19-15+

InChI Key

CKVMPQLRNHNNIH-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)F

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.